Spectroscopic Elucidation of 4-Chloro-2-(pyridin-2-yl)quinoline: A Technical Guide for Researchers
Spectroscopic Elucidation of 4-Chloro-2-(pyridin-2-yl)quinoline: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(pyridin-2-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected data based on established principles and extensive comparative analysis of structurally related compounds.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline moiety is a "privileged structure" in drug discovery, forming the core of numerous synthetic compounds with a wide range of biological activities.[1] The introduction of a pyridine ring at the 2-position and a chlorine atom at the 4-position of the quinoline core creates a molecule with unique electronic and steric properties, making 4-Chloro-2-(pyridin-2-yl)quinoline a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] The predicted ¹H and ¹³C NMR spectra of 4-Chloro-2-(pyridin-2-yl)quinoline are based on the analysis of related substituted quinolines and pyridines.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals in the aromatic region. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent will significantly influence the chemical shifts of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-(pyridin-2-yl)quinoline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-3 | ~8.0 - 8.2 | s | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the chloro group. |
| H-5 | ~8.2 - 8.4 | d | Doublet, coupled to H-6. Deshielded due to its peri-position relative to the chloro group. |
| H-6 | ~7.6 - 7.8 | t | Triplet, coupled to H-5 and H-7. |
| H-7 | ~7.8 - 8.0 | t | Triplet, coupled to H-6 and H-8. |
| H-8 | ~8.1 - 8.3 | d | Doublet, coupled to H-7. Deshielded due to proximity to the quinoline nitrogen. |
| H-3' | ~7.4 - 7.6 | d | Doublet, coupled to H-4'. |
| H-4' | ~7.8 - 8.0 | t | Triplet, coupled to H-3' and H-5'. |
| H-5' | ~7.3 - 7.5 | t | Triplet, coupled to H-4' and H-6'. |
| H-6' | ~8.7 - 8.9 | d | Doublet, coupled to H-5'. Highly deshielded due to proximity to the pyridine nitrogen. |
Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the heteroatoms and the chlorine substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(pyridin-2-yl)quinoline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155 - 157 | Highly deshielded due to attachment to two nitrogen atoms (one directly, one via the pyridine ring). |
| C-3 | ~118 - 120 | Shielded relative to other aromatic carbons. |
| C-4 | ~142 - 144 | Deshielded due to the attached chlorine atom. |
| C-4a | ~148 - 150 | Quaternary carbon at the ring junction. |
| C-5 | ~129 - 131 | |
| C-6 | ~127 - 129 | |
| C-7 | ~130 - 132 | |
| C-8 | ~124 - 126 | |
| C-8a | ~148 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C-2' | ~154 - 156 | Deshielded due to proximity to the pyridine nitrogen. |
| C-3' | ~121 - 123 | |
| C-4' | ~136 - 138 | |
| C-5' | ~124 - 126 | |
| C-6' | ~149 - 151 | Highly deshielded due to proximity to the pyridine nitrogen. |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:[4]
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Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 4-Chloro-2-(pyridin-2-yl)quinoline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., DEPT or APT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the proton signals and reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of different bonds.[3]
Table 3: Predicted IR Absorption Bands for 4-Chloro-2-(pyridin-2-yl)quinoline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | C=N stretching | Pyridine and Quinoline rings |
| 1580-1450 | C=C stretching | Aromatic ring skeletal vibrations |
| 1100-1000 | C-Cl stretching | Aryl-Chloride |
| 850-750 | C-H out-of-plane bending | Aromatic C-H |
The presence of strong absorptions in the 1620-1450 cm⁻¹ region is characteristic of the aromatic nature of the quinoline and pyridine rings.[7] The C-Cl stretching vibration is expected to appear in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[8] For 4-Chloro-2-(pyridin-2-yl)quinoline (C₁₄H₈ClN₃), the expected exact mass is approximately 241.04 g/mol .
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways:
-
Loss of Cl radical: A significant fragment would likely correspond to the loss of a chlorine radical ([M-Cl]⁺), leading to a peak at m/z 206.
-
Loss of HCN: Fragmentation of the quinoline or pyridine ring can lead to the loss of hydrogen cyanide ([M-HCN]⁺).
-
Retro-Diels-Alder Fragmentation: The quinoline ring system can undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.[9]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe for solid samples or a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[10]
-
-
Mass Analysis:
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions to confirm the structure.
-
Visualizing the Molecular Structure and Spectroscopic Workflow
To aid in the understanding of the molecular structure and the experimental workflow for its characterization, the following diagrams are provided.
Caption: Molecular structure of 4-Chloro-2-(pyridin-2-yl)quinoline.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of 4-Chloro-2-(pyridin-2-yl)quinoline. The detailed analysis of expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, grounded in the established principles of spectroscopy and comparison with analogous compounds, offers a valuable resource for researchers. The provided experimental protocols serve as a practical starting point for the empirical validation of these spectroscopic signatures.
References
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PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-2-(pyridin-2-yl)quinazoline. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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SpectraBase. (n.d.). Quinoline. Retrieved from [Link]
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubMed. (2010).
- ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).
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